5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

Catalog No.
S13588826
CAS No.
M.F
C10H11BrClN
M. Wt
260.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indol...

Product Name

5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

IUPAC Name

5-bromo-7-chloro-3,3-dimethyl-1,2-dihydroindole

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

InChI

InChI=1S/C10H11BrClN/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

BITOJJRTPQPOHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2Cl)Br)C

5-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of bromine and chlorine substituents at the 7th and 5th positions, respectively. Its molecular formula is C10H11BrClNC_{10}H_{11}BrClN, with a molecular weight of approximately 260.56 g/mol. This compound exhibits a unique structural configuration that contributes to its diverse biological activities and applications in medicinal chemistry .

The chemical behavior of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is influenced by its halogen substituents. These halogens can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles. Additionally, the compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the indole ring. The presence of the dimethyl group also affects its reactivity, potentially stabilizing certain intermediates during reactions .

Research has highlighted the significant biological activity of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole. It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent. The mechanism of action typically involves interaction with specific biological targets such as enzymes and receptors. The halogen substitutions enhance binding affinity and specificity, which may modulate various biochemical pathways relevant to therapeutic effects .

The synthesis of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole generally involves several key steps:

  • Formation of Indole Core: The initial step often includes constructing the indole framework through cyclization reactions involving appropriate precursors.
  • Halogenation: Subsequent bromination and chlorination steps introduce the halogen substituents at specific positions on the indole ring.
  • Dimethylation: The introduction of dimethyl groups can be achieved through alkylation reactions.

Industrial methods for synthesizing this compound are optimized for scalability and efficiency while maintaining high purity levels .

5-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole finds applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting viral infections and cancer.
  • Research: Used in biochemical studies to explore enzyme interactions and receptor binding mechanisms.
  • Agricultural Chemistry: Potential applications as a pesticide or herbicide due to its antimicrobial properties .

Studies on the interactions of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole with biological targets have revealed its potential in modulating enzyme activity and receptor binding. These interactions are crucial for understanding its biological effects and therapeutic applications. The compound's structure allows it to effectively fit into active sites of enzymes or receptors, influencing various cellular pathways .

Several compounds share structural similarities with 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
7-Bromo-4-chloro-1H-indoleLacks the 3,3-dimethyl substitutionDifferent chemical properties and activities
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-indoleLacks bromine substitutionAffects reactivity and potential applications
7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indoleLacks chlorine substitutionAlters biological activity and interaction profiles

The presence of both bromine and chlorine atoms in specific positions along with the dimethyl group makes 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole distinct from these similar compounds. This unique substitution pattern contributes to its specific chemical reactivity and biological properties .

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

258.97634 g/mol

Monoisotopic Mass

258.97634 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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